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VapB protein

Cat. No.: B1177521
CAS No.: 147571-32-2
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Description

Overview of VapB Protein Families and Biological Context

Bacterial VapB proteins are integral members of the VapBC toxin-antitoxin (TA) systems, which are widespread among bacteria and archaea. asm.orgfrontiersin.org These systems are typically encoded by a two-gene operon, with the vapB gene producing a labile antitoxin and the vapC gene encoding a stable toxin. asm.orgmdpi.com The VapB antitoxin acts as a safeguard, binding to and neutralizing the toxic activity of its corresponding VapC toxin. frontiersin.orgmdpi.com

Functionally, VapB proteins possess a DNA-binding domain, which allows them to attach to the promoter region of the vapBC operon and repress their own transcription. mdpi.comacs.org Under normal conditions, the VapB antitoxin and VapC toxin form a stable complex, preventing the toxin from harming the cell. mdpi.com However, during periods of stress, such as nutrient limitation or antibiotic exposure, the VapB antitoxin is targeted for degradation by cellular proteases. asm.org This frees the VapC toxin to act on its target, often RNA, leading to a state of arrested growth or dormancy, which can enhance the bacterium's survival under adverse conditions. asm.orgmdpi.com

Delineation of Bacterial VapB (Toxin-Antitoxin Systems) and Eukaryotic VAPB (VAMP-Associated Proteins)

It is essential to differentiate between the bacterial VapB proteins and the eukaryotic VAPB (VAMP-associated protein B). Despite the similar names, these proteins are not evolutionarily related and have distinct functions and structures.

Bacterial VapB proteins are relatively small and function as antitoxins within the cytoplasm of prokaryotic cells. asm.orgmdpi.com Their primary roles are to inhibit their cognate VapC toxins and to regulate the expression of the vapBC operon. mdpi.comacs.org

Conversely, eukaryotic VAPB is an integral membrane protein located in the endoplasmic reticulum (ER). wikipedia.orgoup.com It is a member of the VAP protein family, which also includes VAPA. wikipedia.orggoettingen-research-online.de VAPB plays a crucial role in various cellular processes, including vesicle trafficking, the unfolded protein response, and maintaining the structural integrity of the ER and its contact sites with other organelles like mitochondria. wikipedia.orgoup.comfrontiersin.org Mutations in the human VAPB gene have been linked to neurodegenerative disorders, most notably amyotrophic lateral sclerosis (ALS). wikipedia.orgresearchgate.net

Table 1: Key Differences Between Bacterial VapB and Eukaryotic VAPB

Feature Bacterial VapB Eukaryotic VAPB
Domain Prokaryotes (Bacteria, Archaea) Eukaryotes
Cellular Location Cytoplasm Endoplasmic Reticulum Membrane
Primary Function Antitoxin, transcriptional repressor Vesicle trafficking, unfolded protein response, ER structure
Interaction Partner VapC toxin VAMP, other FFAT motif-containing proteins
Clinical Relevance Antibiotic resistance, bacterial persistence Amyotrophic Lateral Sclerosis (ALS) and other motor neuron diseases

Significance and Research Trajectories

The study of bacterial VapBC systems is a burgeoning field, largely due to their implications for antibiotic resistance and bacterial persistence. frontiersin.org The VapBC system is the most abundant type of Type II TA system in bacteria. asm.org Understanding the regulatory mechanisms of VapB and VapC could pave the way for novel antimicrobial therapies that, for instance, could activate the VapC toxin to induce bacterial cell death. acs.org Research is also focused on the role of these systems in the transmission of pathogens like Mycobacterium tuberculosis. frontiersin.org

In the eukaryotic realm, research on VAPB is heavily concentrated on its connection to neurodegenerative diseases. researchgate.net The discovery of a link between mutations in the VAPB gene and familial ALS has ignited significant interest in its function within motor neurons. researchgate.netnih.gov Current investigations aim to unravel how mutant VAPB contributes to disease pathology, with a focus on its roles in ER stress and calcium homeostasis. oup.comnih.gov Furthermore, the involvement of VAPB in fundamental cellular processes like lipid transport and organelle tethering suggests its potential relevance to a broader spectrum of diseases. frontiersin.orgebi.ac.uk Some viruses, including noroviruses, have also been shown to co-opt the function of host VAPA and VAPB for their replication. asm.org

Properties

CAS No.

147571-32-2

Molecular Formula

C27H29ClN6O5

Synonyms

VapB protein

Origin of Product

United States

Bacterial Vapb Antitoxin: Insights from Toxin Antitoxin Ta Systems

Genomic Organization and Distribution of vapBC Operons

The vapBC operons represent the largest family of type II toxin-antitoxin (TA) systems found in prokaryotes. wikipedia.org These systems are characterized by a genetic locus consisting of two genes: vapC, which encodes a toxic protein, and vapB, which encodes its corresponding antitoxin. wikipedia.org The VapC toxin typically functions by cleaving RNA, an activity that is inhibited by the VapB antitoxin. wikipedia.org

Bicistronic Gene Architecture and Prevalence in Prokaryotic Genomes

vapBC operons are typically organized as bicistronic units, where the two genes, vapB and vapC, are transcribed together as a single messenger RNA (mRNA) molecule. frontiersin.orgplos.org This architecture ensures that both the toxin and antitoxin are produced, with the unstable nature of the antitoxin allowing for rapid activation of the toxin under certain stress conditions. frontiersin.orgmdpi.com The open reading frames of vapB and vapC often overlap by a few nucleotides, suggesting they are translationally coupled, which ensures a constant molar ratio of the two proteins. wikipedia.orgmdpi.comresearchgate.net

Bioinformatic analyses have revealed that vapBC loci are surprisingly abundant, making up approximately 37% to 42% of all identified TA families in prokaryotes. wikipedia.org They are particularly prevalent in Archaea. wikipedia.org

Chromosomal and Plasmidic Localization of vapBC Loci

Homologs of vapBC have been discovered on both chromosomes and plasmids in a wide range of prokaryotes. wikipedia.orgfrontiersin.org The first characterized vapBC system was identified on a virulence plasmid in Salmonella dublin and was shown to ensure the stable inheritance of the plasmid by daughter cells. wikipedia.orgnih.gov In addition to their role in plasmid maintenance, chromosomally encoded vapBC systems are also widespread. frontiersin.orgnih.gov

Diversity across Bacterial and Archaeal Species

vapBC operons are found in a diverse array of bacterial and archaeal species, including pathogenic bacteria like Leptospira interrogans, Mycobacterium tuberculosis, and Piscirickettsia salmonis. wikipedia.org They are also present in non-pathogenic and environmental bacteria, such as the nitrogen-fixing symbiont Sinorhizobium meliloti and the archaeon Sulfolobus solfataricus. oup.comnih.gov While widespread, they are less commonly found in Bacillota and "Cyanobacteria". wikipedia.org The distribution of vapBC operons across such a broad taxonomic range suggests their ancient origins and importance in prokaryotic biology. nih.gov

Multiplicity of vapBC Systems within Single Genomes (e.g., Mycobacterium tuberculosis)

A remarkable feature of vapBC systems is their frequent multiplicity within a single genome. wikipedia.org The human pathogen Mycobacterium tuberculosis is a prime example, possessing an unusually high number of TA systems, with the VapBC family being the most abundant. nih.govmdpi.com Different strains of M. tuberculosis harbor a significant number of vapBC loci, with some studies identifying as many as 50 to over 80 such systems. tandfonline.comasm.orgbiorxiv.org This expansion is not seen in the closely related environmental bacterium Mycobacterium smegmatis, which has only one vapBC operon. oup.comnih.gov The presence of multiple vapBC systems in M. tuberculosis is thought to contribute to its pathogenesis and ability to persist in the host under various stress conditions. nih.govtandfonline.com

Molecular Structure and Intermolecular Interactions of VapB-VapC Complexes

The function of the VapB antitoxin is intrinsically linked to its ability to interact with and inhibit the VapC toxin. This interaction is governed by the specific molecular structures of both proteins and the nature of their binding interface.

Structural Basis of VapB-VapC Interaction and Inhibition

The VapB antitoxin typically consists of two main functional domains: an N-terminal DNA-binding domain and a C-terminal toxin-binding domain. mdpi.comnih.gov The C-terminal region of VapB is often intrinsically flexible and achieves a stable fold only upon binding to its cognate VapC toxin. acs.org This region of VapB wraps around the VapC toxin, effectively blocking its active site and inhibiting its ribonuclease activity. acs.orgnih.gov

Crystal structures of VapBC complexes from various bacteria, including Shigella flexneri and Klebsiella pneumoniae, have provided detailed insights into this inhibitory mechanism. acs.orgnih.gov In the S. flexneri VapBC complex, the C-terminal tail of VapB inserts into the active site of VapC. nih.govresearchgate.net Similarly, in the K. pneumoniae complex, a key residue from VapB displaces a magnesium ion that is essential for VapC's catalytic activity, thereby inactivating the toxin. acs.org

The interaction between VapB and VapC can lead to the formation of higher-order structures. For instance, the Shigella flexneri VapBC complex forms a hetero-octamer, consisting of four VapB and four VapC molecules. nih.govnih.gov This complex assembly is also observed in other species and is thought to be important for the regulation of the vapBC operon's transcription. nih.gov The stoichiometry of the complex can vary, with a 1:1 ratio also being observed in the VapBC5 complex from M. tuberculosis. nih.gov Despite structural similarities in the VapC toxins, the VapB antitoxins show more sequence and structural diversity, which likely contributes to the high specificity of VapB for its cognate VapC toxin. mdpi.com

Recent research has also uncovered a novel regulatory mechanism involving the phosphorylation of VapB antitoxins in M. tuberculosis. asm.orgbiorxiv.org Phosphorylation of specific serine/threonine residues on VapB can decrease its interaction with VapC, leading to the release of the active toxin. asm.orgbiorxiv.org This suggests a sophisticated level of control over VapC toxicity in response to cellular signals. asm.orgbiorxiv.org

VapB as a DNA-Binding Protein and Transcriptional Regulator

VapB proteins are bifunctional, with distinct domains responsible for neutralizing the VapC toxin and for regulating the transcription of the vapBC operon. mdpi.commdpi.com The N-terminal region of VapB contains a DNA-binding domain that recognizes and binds to specific operator sequences within the promoter region of the vapBC locus. mdpi.comoup.comnih.gov This binding allows VapB to act as a transcriptional repressor, controlling the expression of both itself and the VapC toxin. oup.comoup.com

The regulatory activity of VapB is often modulated by the VapC toxin. The formation of a VapB-VapC complex can enhance the affinity of VapB for its DNA operator, leading to more potent repression. oup.comacs.org This phenomenon, known as conditional cooperativity, ensures that at low toxin-to-antitoxin ratios, the transcription of the TA system is kept in check. oup.comnih.gov However, under certain stress conditions where the VapB antitoxin may be degraded by cellular proteases, the resulting excess of VapC can lead to the destabilization of the VapB-VapC-DNA complex, inducing transcription of the operon. oup.comnih.gov

The DNA-binding domains found in VapB antitoxins are diverse and include the Ribbon-Helix-Helix (RHH) and the AbrB-like domains. acs.org This structural variability in the DNA-binding domain contributes to the specificity of different VapB proteins for their respective promoter regions and underlies the diversity in transcriptional regulation mechanisms across different VapBC systems. acs.org For instance, in Shigella flexneri, the VapB antitoxin dimerizes to form an AbrB/SpoVT-like DNA-binding domain. nih.gov Studies on the Salmonella enterica VapBC system have shown that VapB binds to two distinct operator sites, vapO1 and vapO2, in the promoter region, and this binding is significantly enhanced by the presence of VapC. oup.com

Identification of Toxin-Binding Domains within VapB Antitoxins

The C-terminal domain of the VapB antitoxin is responsible for binding to and neutralizing the cognate VapC toxin. mdpi.commdpi.comebi.ac.ukfrontiersin.org This region is often intrinsically disordered or flexible in its free state and achieves a stable, folded conformation only upon interaction with the VapC protein. acs.orgasm.org This binding is highly specific, ensuring that a particular VapB antitoxin effectively neutralizes its corresponding VapC partner. ebi.ac.uk

The interaction between the VapB C-terminus and VapC involves the insertion of parts of the antitoxin into the active site of the toxin, thereby blocking its function. au.dk For example, in the VapBC26 complex from Mycobacterium tuberculosis, the flexible C-terminal region of VapB26 sterically blocks the active site of the VapC26 toxin. nih.gov Structural studies of various VapBC complexes have revealed that the toxin-binding region of VapB typically consists of one or two α-helices that wrap around the VapC toxin. nih.gov The interaction is primarily hydrophobic, distributed across multiple sites on the VapC surface. au.dk

Structural Features of VapB (e.g., Ribbon-Helix-Helix (RHH) Domain, AbrB-like Domain, β-barrel)

VapB antitoxins exhibit a range of structural motifs that are crucial for their function. The N-terminal DNA-binding domain is a key feature, with the Ribbon-Helix-Helix (RHH) and AbrB-like domains being prominent examples. acs.orgoup.com

The Ribbon-Helix-Helix (RHH) domain is a conserved motif found in many bacterial transcription factors. oup.comebi.ac.uk In VapB proteins like VapB26 from M. tuberculosis, the functional unit consists of a stable antiparallel β-sheet formed by the dimerization of two VapB monomers, which then binds to the DNA. nih.gov Each monomer contributes a β-strand and two subsequent α-helices to form the RHH superfamily structure. nih.gov

The AbrB-like domain is another type of DNA-binding motif observed in VapB proteins, such as those from S. flexneri and Caulobacter crescentus. nih.govau.dk This domain forms through the homodimerization of the VapB N-termini, creating a structure capable of docking into the major grooves of the DNA double helix. au.dk The structure of the AbrB DNA-binding domain is characterized by a "swapped β-hairpin" fold, where two molecules interweave their β-hairpins to form a layered β-sandwich. nih.gov

Conformational Dynamics of VapB upon Toxin Binding

A significant feature of VapB antitoxins is their conformational flexibility, particularly in the C-terminal toxin-binding region. acs.org This region is often intrinsically disordered in the absence of the VapC toxin. asm.org Upon binding to VapC, this flexible region undergoes a disorder-to-order transition, folding into a defined structure, typically α-helical. nih.gov

This induced-fit mechanism is crucial for the high-affinity and specific interaction between VapB and VapC. For instance, the C-terminal region of VapB26 from M. tuberculosis is unfolded in its free state but forms a helix upon binding to VapC26. nih.gov This conformational change not only stabilizes the VapB-VapC complex but is also integral to the neutralization of the toxin's activity.

In some cases, conformational changes extend beyond the immediate toxin-binding region. In the VapBC1 complex from C. crescentus, the C-termini of VapB1 switch from a cis to a trans conformation upon DNA binding, effectively interlocking the complex on the DNA. au.dk This highlights the intricate coupling between toxin binding, DNA binding, and the conformational state of the VapB antitoxin. The dynamic nature of VapB allows it to act as a responsive regulator within the TA system. nih.gov

Mechanism of Action of VapB as an Antitoxin

Neutralization of VapC Ribonuclease Activity by VapB

The primary function of VapB as an antitoxin is to inhibit the ribonuclease (RNase) activity of its cognate VapC toxin. mdpi.comebi.ac.ukpnas.org VapC toxins are endoribonucleases that cleave specific RNA molecules, such as tRNA or mRNA, thereby inhibiting translation and arresting cell growth. nih.govpnas.org VapB neutralizes this toxic activity through direct protein-protein interaction. pnas.orgmdpi.com

The neutralization mechanism involves the VapB antitoxin sterically hindering the VapC active site. acs.orgnih.gov The C-terminal region of VapB binds to a groove on the VapC surface that encompasses the catalytic residues. acs.orgnih.gov In many VapBC systems, positively charged residues from the VapB antitoxin are inserted into the negatively charged active site of the VapC toxin. au.dk This not only physically blocks substrate access but can also displace the divalent metal ions (like Mg²⁺ or Mn²⁺) that are essential for the VapC's catalytic activity. acs.orgau.dk By covering the active site of the toxin, VapB effectively renders VapC inactive. acs.org

Formation of Stable VapB-VapC Heterocomplexes

VapB and VapC proteins associate to form stable, non-toxic heterocomplexes. mdpi.comfrontiersin.org The stoichiometry of these complexes can vary, with hetero-octameric assemblies (VapB₄C₄) being a common form, as observed for the VapBC complex from Shigella flexneri. nih.govasm.org In this arrangement, four molecules of VapB and four molecules of VapC combine to form a large, globular structure. nih.gov Other stoichiometries, such as a 1:1 interaction between VapB and VapC subunits, have also been observed. mdpi.com

Data Tables

Table 1: Characteristics of Selected VapB Proteins

VapB ProteinOrganismDNA-Binding Domain TypeKnown Structural FeaturesReference
VapBSalmonella entericaAbrBBinds to two operator sites (vapO1, vapO2) oup.com
VapBKlebsiella pneumoniaeRHH and AbrB-type domains reportedN-terminal DNA-binding, C-terminal toxin-binding acs.org
VapB26Mycobacterium tuberculosisRHHN-terminal β-sheet, two α-helices; C-terminal folds upon toxin binding nih.gov
VapBShigella flexneriAbrB/SpoVT-likeForms hetero-octameric (VapB₄C₄) complex with VapC nih.gov
VapB1Caulobacter crescentusAbrB-typeProtruding AbrB domains in a hetero-octameric assembly au.dk

Autoregulation of vapBC Operon Transcription by the VapBC Complex

The transcription of the vapBC operon is a tightly controlled process, primarily governed by the protein products of the operon itself, VapB and VapC, forming the VapBC complex. nih.govoup.com This regulatory mechanism, known as autoregulation, ensures that the levels of the VapC toxin and its cognate VapB antitoxin are maintained in a delicate balance within the bacterial cell. mdpi.com The VapB antitoxin contains a DNA-binding domain, typically at its N-terminus, which recognizes and binds to specific operator sequences within the promoter region of the vapBC operon. oup.comwikipedia.orgnih.gov This binding represses the transcription of the operon. nih.gov

The VapC toxin, while primarily functioning to neutralize the VapB antitoxin, also plays a crucial role as a co-repressor in this regulatory circuit. acs.orgncl.ac.uk The formation of the VapBC complex significantly enhances the binding affinity of VapB to its operator DNA. oup.comacs.org Studies have shown that the VapBC complex binds to the promoter region with a higher affinity than VapB alone. acs.org For instance, in Klebsiella pneumoniae, the VapBC complex was found to have a fivefold higher affinity for the promoter DNA compared to VapB alone. acs.org This cooperative binding ensures a more stringent repression of transcription. oup.com

The operator sites recognized by the VapBC complex often overlap with the -10 and -35 promoter elements, which are critical for the binding of RNA polymerase. nih.govnih.gov By binding to these sites, the VapBC complex physically obstructs the access of RNA polymerase to the promoter, thereby effectively blocking the initiation of transcription. nih.govoup.com In some bacteria, such as Shigella flexneri and Salmonella enterica, the VapBC complex has been shown to bind to two distinct operator sites within the promoter region. nih.govnih.gov

A fascinating aspect of this regulation is the concept of 'conditional cooperativity'. oup.comnih.gov At low toxin-to-antitoxin (T/A) ratios, the VapBC complex avidly binds to the operator and represses transcription. oup.com However, at high T/A ratios, an excess of the VapC toxin can lead to the destabilization of the VapBC-operator complex, resulting in an induction of transcription. oup.com This mechanism allows the cell to fine-tune the expression of the vapBC operon in response to changing cellular conditions. oup.com

The degradation of the VapB antitoxin by cellular proteases, such as Lon, also plays a pivotal role in the regulation of vapBC transcription. oup.comnih.govasm.org When VapB is degraded, the repression is lifted, leading to an increase in the transcription of the operon. oup.com This is particularly important under stress conditions where the rapid degradation of the antitoxin can lead to the activation of the VapC toxin. frontiersin.orgnih.gov

OrganismKey Findings on Autoregulation
Klebsiella pneumoniaeVapC acts as a corepressor, increasing the affinity of VapB for the promoter DNA by fivefold. acs.org
Salmonella entericaTranscription is controlled by 'conditional cooperativity', where the T/A ratio determines repression or induction. VapB is degraded by the Lon protease. oup.comnih.gov
Shigella flexneriThe VapBC complex binds to two specific operator sites in the promoter region, overlapping with RNA polymerase binding sites. nih.gov
Mycobacterium smegmatisThe VapBC complex binds to inverted repeat sequences in the promoter that overlap the -35 and -10 elements, leading to autoregulation. nih.gov
Neisseria gonorrhoeaeA hetero-octameric VapBC complex binds to the operator DNA. nih.govnih.gov

Biological Functions and Roles of Bacterial VapBC Systems

VapBC toxin-antitoxin systems are increasingly recognized for their significant contributions to bacterial survival under various stress conditions. asm.orgontosight.aimdpi.com These systems are implicated in helping bacteria adapt to and endure environmental challenges such as nutrient starvation, oxidative stress, heat shock, and exposure to antibiotics. frontiersin.orgontosight.aitandfonline.com The activation of VapBC systems under stress often leads to a state of growth arrest or dormancy, allowing the bacterial population to persist through unfavorable conditions. frontiersin.orgasm.orgmdpi.com

In the extremophilic archaeon Sulfolobus solfataricus, specific vapBC loci have been shown to be involved in the response to heat stress. nih.gov Deletion of the vapB6 antitoxin gene in this organism resulted in increased sensitivity to thermal stress. nih.gov Similarly, in Sulfolobus acidocaldarius, the vapBC4 system is upregulated in response to heat stress, and the VapC4 toxin exhibits temperature-dependent ribonuclease activity. asm.org

In Mycobacterium tuberculosis, a pathogen that endures significant stress within the host, numerous vapBC operons are associated with the response to oxidative, nitrosative, and chemical stresses, as well as nutrient starvation. tandfonline.com The co-transcription of multiple vapBC members in response to cellular insults suggests a coordinated regulatory network for stress adaptation. tandfonline.com

The plant pathogen Acidovorax citrulli induces the transcription of its vapBC locus in response to amino acid starvation and the presence of chloramphenicol (B1208). nih.govhuji.ac.ilfrontiersin.org This suggests a role for the VapBC system in adapting to nutrient limitation and antibiotic pressure. researchgate.net

A key function attributed to VapBC systems is their role in bacterial persistence, a phenomenon where a subpopulation of bacteria enters a dormant, non-growing state that confers tolerance to antibiotics. asm.orgontosight.aiannualreviews.orgasm.orgnih.gov The activation of the VapC toxin, often triggered by stress, leads to the inhibition of translation, which is a hallmark of dormant or persister cells. nih.govannualreviews.org

In Mycobacterium smegmatis, overexpression of the VapC toxin leads to a bacteriostatic state by inhibiting translation. nih.gov This growth arrest is a reversible process, and the cells can be resuscitated, which is characteristic of persister cells. annualreviews.org Similarly, in Escherichia coli, the expression of the VapC toxin from Sulfolobus acidocaldarius can induce a persister-like state. asm.org

The VapBC systems of Mycobacterium tuberculosis are heavily implicated in its ability to establish long-term, persistent infections. tandfonline.com Several vapBC loci in this pathogen are involved in its survival in a non-replicating, persistent state. tandfonline.com The VapC toxins from M. tuberculosis can cleave specific tRNAs or rRNA, thereby halting protein synthesis and inducing a state of dormancy. tandfonline.com

In Salmonella enterica, the VapC toxin is a tRNase that cleaves initiator tRNA (tRNAfMet), leading to a reversible inhibition of translation and contributing to the formation of persister cells. oup.comnih.gov This mechanism highlights a direct link between VapC activity and the induction of a dormant state. asm.orgnih.gov

There is growing evidence that VapBC systems play a direct role in the virulence of pathogenic bacteria and their interactions with hosts. mdpi.comtandfonline.com In several pathogens, the expression of vapBC genes is induced during infection, suggesting their importance in adapting to the host environment and contributing to the disease process. frontiersin.orgoup.com

In the plant pathogen Acidovorax citrulli, the vapBC operon is induced during the infection of its host plant. frontiersin.orgnih.govhuji.ac.ilfrontiersin.orgresearchgate.netoup.comresearchgate.net This suggests that the VapBC system may be involved in overcoming host defenses or adapting to the specific conditions within the plant tissues. frontiersin.orgresearchgate.net The presence of the vapBC locus is also noted to be unique to the more virulent group II strains of A. citrulli. frontiersin.orgufla.br

In the animal pathogen Rhodococcus equi, which causes pneumonia in foals, virulence is associated with the presence of large plasmids that encode a family of virulence-associated proteins (Vaps). researchgate.netplos.orgdntb.gov.uaplos.orgnih.gov While not a canonical toxin-antitoxin system, the Vap proteins, including VapB, are crucial for virulence. researchgate.netdntb.gov.uarcsb.org VapB is typically associated with isolates from pigs. researchgate.netnih.gov The Vap proteins are involved in the ability of R. equi to survive and replicate within macrophages. plos.orgplos.org

In Mycobacterium tuberculosis, several VapBC systems have been directly linked to virulence. tandfonline.com For example, a mutant strain lacking vapC22 showed attenuated growth in mice, while a vapC12 mutant exhibited a hyper-virulent phenotype. tandfonline.com This indicates that different VapBC systems can have distinct and even opposing roles in the pathogenesis of tuberculosis. tandfonline.com The vapBC systems in Leptospira interrogans, the causative agent of leptospirosis, are also suggested to be involved in virulence and adaptation to host conditions. mdpi.com

VapBC systems are also implicated in the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to environmental stresses and antimicrobial agents. mdpi.commdpi.comnih.govresearchgate.netasm.org The ability to form biofilms is a critical adaptation for many bacteria, contributing to their survival and persistence in diverse environments, including within a host. researchgate.net

In the archaeon Sulfolobus acidocaldarius, deletion of the vapC4 toxin gene led to an increase in biofilm formation. nih.gov This suggests that the VapC4 toxin may act as a regulator of biofilm development, potentially signaling a switch between a planktonic, persister-like state and a sessile, biofilm-forming state in response to heat stress. nih.gov

The involvement of TA systems, including VapBC, in biofilm formation has been noted in various bacterial species. mdpi.commdpi.comresearchgate.net These systems can influence the transition to a biofilm lifestyle, which is a key adaptive strategy for bacteria. mdpi.com The regulation of biofilm formation by VapBC systems adds another layer of complexity to their role in bacterial survival and adaptation.

Role in Bacterial Virulence and Host-Pathogen Interactions (e.g., Acidovorax citrulli, Rhodococcus equi)

Regulation of VapBC System Activity

The activity of VapBC systems is regulated at multiple levels to ensure that the potent VapC toxin is kept in check under normal growth conditions and is only activated when needed. mdpi.commdpi.com The primary mode of regulation is the direct interaction between the VapB antitoxin and the VapC toxin. wikipedia.orgontosight.ai The this compound binds to and neutralizes the VapC toxin, preventing it from acting on its cellular targets. wikipedia.orgontosight.aimdpi.com

A key regulatory point is the differential stability of the VapB and VapC proteins. frontiersin.orgmdpi.com The VapB antitoxin is typically much less stable than the VapC toxin and is susceptible to degradation by cellular proteases like Lon and Clp. oup.comnih.govasm.orgnih.gov Under stressful conditions, the degradation of VapB is accelerated, leading to the release of active VapC toxin. ncl.ac.ukfrontiersin.orgnih.gov

Transcriptional autoregulation, as discussed in section 2.3.3, is another critical layer of control. oup.comnih.govasm.org The VapBC complex represses its own transcription, creating a negative feedback loop that maintains the appropriate levels of both proteins. nih.govoup.com The ratio of VapC to VapB can influence the strength of this repression, allowing for a dynamic response to cellular signals. oup.comncl.ac.uk

Recent research has uncovered additional regulatory mechanisms, such as post-translational modification of the VapB antitoxin. nih.gov In Mycobacterium tuberculosis, the phosphorylation of VapB proteins has been shown to affect their interaction with the VapC toxin and their ability to bind to promoter DNA. nih.gov This suggests that signal transduction pathways that control protein phosphorylation can directly modulate the activity of VapBC systems in response to specific environmental cues. nih.gov

Regulatory MechanismDescriptionKey Proteins/Factors
Protein-Protein Interaction The VapB antitoxin directly binds to and inhibits the VapC toxin. wikipedia.orgontosight.aimdpi.comVapB, VapC
Proteolytic Degradation The labile VapB antitoxin is degraded by cellular proteases, releasing the stable VapC toxin. oup.comasm.orgnih.govLon, Clp proteases
Transcriptional Autoregulation The VapBC complex binds to its own promoter to repress transcription. nih.govoup.comasm.orgVapBC complex, operator DNA
Conditional Cooperativity The ratio of VapC to VapB influences the binding of the VapBC complex to DNA, allowing for induction of transcription at high toxin levels. oup.comnih.govVapB, VapC
Post-Translational Modification Phosphorylation of the VapB antitoxin can alter its binding to VapC and DNA, thereby regulating VapC activity. nih.govProtein kinases

Transcriptional Induction of the vapBC Operon under Stress Conditions (e.g., Amino Acid Starvation, Antibiotic Exposure)

The expression of the vapBC toxin-antitoxin (TA) operon is tightly regulated and often induced by various environmental stressors, which allows bacteria to adapt and survive under adverse conditions. tandfonline.com Studies in several bacterial species have demonstrated a significant increase in vapBC transcript levels in response to specific stress cues.

For instance, in the plant pathogen Acidovorax citrulli, transcription of the vapBC locus is induced by amino acid starvation and exposure to the antibiotic chloramphenicol. frontiersin.org Similarly, in Salmonella enterica and Escherichia coli, inhibiting translation with chloramphenicol leads to an increase in vapBC transcripts. nih.gov Nutritional stress has also been shown to up-regulate vapC transcription in Leptospira interrogans. mdpi.com This response is a common feature of TA systems, where stressful conditions trigger the degradation of the labile antitoxin, leading to the activation of the more stable toxin and a temporary growth arrest. frontiersin.orgnih.gov In Mycobacterium tuberculosis, VapBC operons are linked to a range of stresses, including nutrient starvation and chemical insults, highlighting their role in the pathogen's ability to enter a persistent state. tandfonline.com Furthermore, in A. citrulli, the vapBC operon is also induced during the process of plant infection, suggesting a role for this system in host-pathogen interactions. frontiersin.org

The table below summarizes the stress conditions known to induce vapBC operon transcription in different bacterial species.

Interactive Table: Induction of vapBC Operon under Stress
Bacterial Species Stress Condition Reference
Acidovorax citrulli Amino Acid Starvation, Chloramphenicol, Plant Infection frontiersin.org
Salmonella enterica Amino Acid Starvation, Chloramphenicol nih.gov
Escherichia coli Chloramphenicol nih.gov
Leptospira interrogans Nutritional Starvation mdpi.com
Mycobacterium tuberculosis Nutrient Starvation, Chemical Stress tandfonline.com

Post-Translational Regulation of VapB (e.g., Proteolytic Degradation, Phosphorylation)

The activity and stability of the VapB antitoxin are controlled by post-translational modifications, primarily proteolytic degradation and phosphorylation. VapB is characteristically a labile protein, susceptible to degradation by cellular proteases such as Lon and Clp. nih.govmdpi.com This rapid turnover is crucial for the function of the TA system; under stress, enhanced degradation of VapB frees the VapC toxin to act on its cellular target. nih.gov For example, in Salmonella enterica, the degradation of VapB is mediated by the Lon protease. nih.gov In Shigella sonnei, a specific mutation (Q12L) in the VapB antitoxin was found to make the protein more susceptible to cleavage by the Lon protease. asm.org

In addition to proteolysis, phosphorylation has been identified as a key regulatory mechanism, particularly in Mycobacterium tuberculosis. asm.orgnih.gov Phosphoproteomic studies have revealed that several VapB proteins in M. tuberculosis are phosphorylated on serine/threonine residues. nih.gov This reversible modification provides a sophisticated mechanism for modulating VapB function in response to signals generated during infection. asm.orgbiorxiv.org

Impact of VapB Modification on Toxin-Antitoxin Binding and DNA Affinity

Post-translational modifications of VapB have a direct impact on its dual functions: neutralizing the VapC toxin and repressing the transcription of the vapBC operon.

Phosphorylation of VapB in Mycobacterium tuberculosis has been shown to disrupt its regulatory capabilities. asm.orgnih.gov Studies using phosphomimetic substitutions (to mimic the phosphorylated state) in VapB27 and VapB46 revealed a decreased interaction with their corresponding VapC toxins. asm.orgbiorxiv.org This weakening of the VapB-VapC complex would lead to an increase in free, active VapC toxin within the cell. asm.org Furthermore, these phosphomimetic substitutions also interfered with the ability of VapB to bind to the promoter region DNA of the vapBC operon. asm.orgnih.gov This dual effect—reducing both toxin inhibition and transcriptional repression—results in a significant increase in VapC toxicity. asm.orgbiorxiv.org

Proteolytic susceptibility also influences DNA binding. In Shigella sonnei, a VapB mutation that rendered it more prone to degradation by the Lon protease also led to reduced binding of the VapBC complex to its own promoter, thereby impairing autorepression of the TA system. asm.org

Evolutionary and Phylogenetic Aspects of Bacterial VapB

Phylogenetic Analysis of VapB and VapC Proteins

Phylogenetic analyses of VapB and VapC proteins reveal their widespread distribution and evolutionary relationships across different bacterial species. These studies help trace the evolutionary history and potential horizontal transfer of these TA systems. For instance, phylogenetic analysis of the VapB and VapC proteins from the plant pathogen Acidovorax citrulli shows a close evolutionary relationship with homologous proteins from various Xanthomonas species. nih.gov This clustering suggests a shared evolutionary origin or transfer between these phytopathogens. nih.govresearchgate.net

Within a single species harboring numerous vapBC loci, such as Mycobacterium tuberculosis, phylogenetic trees show that the VapC proteins can be grouped into different subfamilies. plos.orgplos.org This diversity is mirrored by their cognate VapB antitoxins. The interactions between these pairs are highly specific; a VapB antitoxin can neutralize its cognate VapC toxin but is typically ineffective against non-cognate VapC toxins from a different pair. plos.org This specificity underscores the co-evolution of the toxin and antitoxin partners within each module.

Horizontal Gene Transfer and Diversification of vap Pathogenicity Islands

The evolution and spread of vap gene families are strongly linked to horizontal gene transfer (HGT) and the dynamics of mobile genetic elements known as pathogenicity islands (PAIs). karger.com In Rhodococcus equi, a key virulence determinant is a large plasmid that carries a vap PAI. asm.orgoup.com This PAI is believed to have been acquired by an ancestral plasmid through lateral gene transfer. asm.orgresearchgate.net

Genomic comparisons show that the virulence plasmids of R. equi consist of a conserved "housekeeping" backbone, responsible for plasmid replication and maintenance, and a variable region of approximately 22 kb that encompasses the vap PAI. asm.orgnih.gov This PAI exhibits features characteristic of horizontally acquired DNA, such as a different G+C content compared to the rest of the plasmid. asm.org Following its acquisition, the ancestral vap PAI has undergone significant evolution, including gene duplication, sequence diversification, and genetic rearrangements, leading to the emergence of different, host-adapted plasmids. oup.comasm.org This modular evolution, with a stable backbone and a plastic, niche-adaptive region, is a hallmark of how these virulence plasmids evolve. asm.org

Host Adaptation and Specificity of VapB Variants (e.g., R. equi VapA vs. VapB)

The diversification of the vap PAI in Rhodococcus equi has resulted in distinct virulence plasmids that are strongly associated with specific animal hosts, a clear example of host adaptation. nih.govnih.gov Three main types of virulence plasmids have been identified based on their signature vap gene:

pVAPA (vapA+) : These circular plasmids are typically found in R. equi isolates from horses and are associated with severe pulmonary disease in foals. researchgate.netoup.com

pVAPB (vapB+) : These circular plasmids, which encode the this compound, are predominantly associated with isolates from pigs. researchgate.netnih.govoup.com

pVAPN (vapN+) : A more recently discovered linear plasmid type associated with isolates from cattle and other ruminants. nih.govmsdvetmanual.com

The VapA and VapB proteins are considered allelic variants, as they are mutually exclusive in any given isolate. nih.gov The Vap proteins encoded by these different plasmids show significant divergence in their amino acid sequences, with differences ranging from 24% to 84% between the Vap proteins on the vapA+ and vapB+ plasmids. asm.orgresearchgate.net This substantial variation in the Vap protein complement is thought to be a critical factor in determining the host tropism of R. equi. asm.orgresearchgate.net

The table below illustrates the host specificity of the major R. equi virulence plasmids.

Interactive Table: Host Adaptation of R. equi Vap Plasmids
Plasmid Type Key Gene Primary Host Reference
pVAPA vapA Horse researchgate.netoup.com
pVAPB vapB Pig researchgate.netoup.com
pVAPN vapN Cattle, Ruminants nih.govmsdvetmanual.com

Methodological Approaches in Bacterial VapB Research

The study of the VapB antitoxin and its role within VapBC toxin-antitoxin (TA) systems relies on a multidisciplinary suite of research techniques. These methodologies range from foundational biochemical assays that probe molecular interactions and activities to advanced structural and genomic analyses that provide a holistic view of VapB function and evolution.

Biochemical and molecular analyses are fundamental to elucidating the direct functions and interactions of the VapB antitoxin. These methods provide direct evidence for its role in neutralizing the VapC toxin and regulating the expression of the vapBC operon.

Ribonuclease (RNase) Assays: The primary function of VapB is to inhibit the endoribonuclease activity of its cognate VapC toxin. plos.org RNase assays are crucial for demonstrating this inhibitory effect. In a typical assay, a purified VapC toxin is incubated with an RNA substrate, and the cleavage of RNA is monitored over time, often by visualizing the products on a denaturing PAGE gel. nih.gov These experiments consistently show that VapC possesses magnesium-dependent, sequence-selective RNase activity. plos.org When the VapB antitoxin is introduced to form the VapBC complex, this ribonuclease activity is completely neutralized. plos.org This directly confirms VapB's role as a protective antitoxin. Such assays have been instrumental in characterizing VapC proteins from various pathogens, including Mycobacterium tuberculosis, and have shown that while different VapC toxins can share sequence specificity, their regulation by VapB is highly specific. plos.orgnih.gov

Binding Assays: To understand how VapB performs its functions, various binding assays are employed to study its interactions with the VapC toxin, DNA, and other cellular proteins.

Protein-Protein Interaction Assays: Techniques like co-immunoprecipitation and GST pull-down assays are used to confirm the physical interaction between VapB and VapC, as well as VapB's interaction with other proteins. biorxiv.orgresearchgate.net For example, studies have used these methods to show that the human homolog, VAPB, interacts with proteins such as ELYS and α-synuclein. biorxiv.orgresearchgate.net Proximity Ligation Assays (PLA) have further complemented these findings by demonstrating close-range interactions within the cellular environment. oup.com

Protein-DNA Binding Assays: Electrophoretic Mobility Shift Assays (EMSA) are critical for studying the regulatory role of the VapBC complex. These assays have demonstrated that the VapBC complex, not VapB alone, binds to inverted repeat sequences within the promoter region of its own operon. nih.govresearchgate.net This binding leads to the transcriptional auto-regulation of the TA system, a hallmark of type II TA loci. nih.govresearchgate.net

Assay TypePurpose in VapB ResearchKey FindingsReferences
Co-immunoprecipitationDemonstrates in vivo interaction between VapB and binding partners.Confirmed interaction with proteins like ELYS and PTPIP51. biorxiv.orgoup.com
GST Pull-Down AssayValidates direct physical interaction between purified VapB and target proteins.Showed direct binding of VapB to α-synuclein. researchgate.net
Electrophoretic Mobility Shift Assay (EMSA)Investigates the binding of the VapBC complex to its own promoter DNA.The VapBC complex autoregulates its transcription by binding to promoter DNA. nih.gov
Peptide Binding AssaysMaps specific domains or motifs involved in protein-protein interactions.Identified phosphorylation-dependent binding of VapB's MSP-domain to FFAT-like motifs. biorxiv.org

Structural biology provides atomic-level insights into how VapB functions. X-ray crystallography is a premier technique used to determine the three-dimensional structure of proteins and their complexes. crystalsfirst.comsci-hub.se The process involves crystallizing the protein of interest and then exposing the crystal to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the protein can be built and refined. crystalsfirst.comproteinstructures.comcriver.com

In the context of VapB research, structural studies are essential for understanding how it binds to VapC to inhibit its active site and how the VapBC complex recognizes specific DNA sequences in the promoter region. While structures of full-length bacterial VapBC complexes remain challenging to obtain, the structure of the highly conserved N-terminal Major Sperm Protein (MSP) domain of human VAPB has been solved by X-ray crystallography. sinobiological.com This structural information is vital for understanding protein-protein interactions mediated by this domain, including its binding to proteins containing the FFAT motif. mdpi.com

ParameterDetails for Human VAPB MSP DomainReference
PDB ID3IKK sinobiological.com
MethodX-Ray Diffraction sinobiological.com
Resolution2.50 Å sinobiological.com
Expression SystemEscherichia coli sinobiological.com
Deposition AuthorsShi, J., Lua, S., Song, J. sinobiological.com

Genetic manipulation is a powerful approach to probe the physiological role of VapB within the cell. By deleting, reducing, or altering the vapB gene, researchers can observe the resulting phenotypic changes.

Gene Knockout and Knockdown Studies: Creating knockout mutants, where the vapB gene is completely removed, is a direct way to study its function. In the context of bacterial TA systems, deleting vapB while leaving vapC intact can reveal the toxicity of the un-neutralized VapC toxin. plos.org Modern techniques like CRISPR/Cas9-based genome editing have been used to create VapB knockout cell lines to investigate its role in various cellular processes, such as viral replication. mdpi.com In vertebrate models like zebrafish and mice, knockdown (reducing expression) or knockout of the Vapb gene has been used to investigate its contribution to motor neuron function and diseases like amyotrophic lateral sclerosis (ALS), revealing that loss of Vapb function can lead to motor deficits. nih.govjax.orgresearchgate.net

Mutant Strain Analysis: The analysis of strains expressing mutated versions of VapB provides insight into the function of specific domains and amino acid residues. For instance, the P56S mutation in human VAPB is linked to ALS. jneurosci.org Overexpression of this mutant form in model organisms like Drosophila and zebrafish has been shown to cause protein aggregation and disrupt cellular processes, helping to dissect whether the disease pathology arises from a loss of normal function or a toxic gain of function. jneurosci.orgbiologists.com Furthermore, large-scale reverse genetic screens, such as those using RNA interference (RNAi) in Drosophila, have been conducted to identify other genes that interact with VapB, building a genetic network and uncovering novel functional pathways. biologists.com

Model Organism/SystemGenetic ApproachKey FindingReference
Mycobacterium tuberculosisDeletion Mutant StrainEnhanced toxicity of VapC observed in the absence of its cognate VapB antitoxin. plos.org
Rabbit Kidney Cells (RK13)CRISPR/Cas9 KnockoutVAPA and VAPB were not essential for pseudorabies virus nuclear egress in these cells. mdpi.com
Zebrafish (Danio rerio)Knockdown (Morpholino)Vapb knockdown led to swimming deficits, indicating a role in motor system function. nih.gov
Mouse (Mus musculus)KnockoutVapb knockout mice developed mild, late-onset motor deficits. jax.org
Fruit Fly (Drosophila melanogaster)Overexpression of Mutant (P58S)Expression of mutant VapB leads to enlarged boutons at the neuromuscular junction. biologists.com

Bioinformatics and comparative genomics are computational methods essential for identifying and classifying VapBC systems and understanding their evolutionary history. ub.edu These approaches analyze and compare DNA and protein sequences on a massive scale. sib.swiss

Researchers use bioinformatics tools like BLAST to search newly sequenced genomes for homologs of known VapB and VapC proteins. nih.gov This has revealed that VapBC systems are widespread among bacteria and archaea. Comparative genomics involves aligning the sequences of vapBC loci from different species to study their conservation, diversity, and genomic context. oup.com This can uncover how these TA systems are acquired and evolve, for example, through horizontal gene transfer on mobile genetic elements like plasmids. nih.govoup.com By comparing the VapBC systems of pathogenic bacteria with their non-pathogenic relatives, researchers can form hypotheses about their role in virulence and adaptation. nih.gov Curated databases like UniProt serve as vital bioinformatics resources, compiling extensive information on VapB proteins, including their function, domains, and known interactions from a multitude of studies. uniprot.org

Eukaryotic Vapb Vamp Associated Protein B : Cellular Functions and Mechanisms

VAPB Gene and Protein Family Characteristics

The VAP protein family is broadly conserved across eukaryotic organisms, highlighting its essential functions. In mammals, this family includes key homologous proteins.

Mammalian VAP Homologs: VAPA and VAPB

In mammals, the VAP protein family primarily consists of two homologous proteins: VAPA and VAPB. uniprot.orguniprot.orgr-project.orgwikipedia.orgwikipedia.orgvolkamerlab.orgniist.res.inrcsb.orguni-freiburg.de These paralogs share a significant degree of sequence identity, reported to be between 63% and 76%, with the highest similarity found in the N-terminal Major Sperm Protein (MSP) domain. uniprot.orgr-project.orgvolkamerlab.orguni-freiburg.de Beyond VAPA and VAPB, a splice variant of VAPB, known as VAPC, has been identified. However, VAPC lacks both the coiled-coil and transmembrane domains present in VAPA and VAPB, and its expression in vivo has not been definitively confirmed. uniprot.orgwikipedia.orgrcsb.org The existence of these homologs and variants underscores the complexity and potential functional redundancy or specialization within the mammalian VAP family.

Gene Location and Genomic Duplication (e.g., Chromosome 20 in humans)

In humans, the gene encoding VAPB is located on chromosome 20, specifically at band 20q13.32. uniprot.org Its paralog, VAPA, is located on chromosome 18. uniprot.org The genomic organization surrounding the VAPA and VAPB genes exhibits similarities, suggesting that these paralogs likely arose from a whole-genome duplication event during the early evolution of vertebrates, rather than through a more localized gene duplication. uniprot.org This evolutionary history contributes to the presence of two main VAP isoforms in many vertebrate species.

Conservation across Eukaryotic Species (e.g., Drosophila, C. elegans, Yeast)

VAP proteins demonstrate a high degree of evolutionary conservation across a wide range of eukaryotic species. uniprot.orgr-project.orgwikipedia.orgrcsb.org Homologous proteins to mammalian VAPB have been identified in various model organisms, including Caenorhabditis elegans (VPR-1), Drosophila melanogaster (Vap33), and Saccharomyces cerevisiae (Scs2p). wikipedia.org This broad conservation highlights the fundamental importance of VAP proteins in core eukaryotic cellular processes. The MSP domain, in particular, is notably conserved across these diverse species, indicating that its structure and function have been maintained throughout eukaryotic evolution. uniprot.orguniprot.orgr-project.orgwikipedia.org

Molecular Structure and Domain Architecture of Eukaryotic VAPB

Eukaryotic VAPB proteins share a characteristic modular structure comprising distinct functional domains.

N-terminal Major Sperm Protein (MSP) Domain and its Significance

The N-terminal region of VAPB contains a domain approximately 120-125 amino acids in length, known as the Major Sperm Protein (MSP) domain. uniprot.orguniprot.orgr-project.orgwikipedia.orgwikipedia.orgvolkamerlab.orguni-freiburg.de This domain is named due to its sequence and structural homology to the major sperm protein found in nematodes like C. elegans. uniprot.orgr-project.orgwikipedia.org Structurally, the MSP domain adopts an immunoglobulin-like β-sheet fold. uniprot.orgwikipedia.org In its cellular context, the MSP domain of VAPB is oriented towards the cytosol. uniprot.orgr-project.orgwikipedia.org A key functional aspect of the MSP domain is its ability to interact with a diverse array of cellular proteins, especially those containing a specific amino acid sequence motif known as the FFAT (two phenylalanines in an acidic tract) motif. uniprot.orgr-project.orgwikipedia.orgwikipedia.orgvolkamerlab.orguni-freiburg.de This interaction is critically important for many of VAPB's roles, including the tethering of the endoplasmic reticulum to other organelles and the facilitation of lipid transfer between membranes. uniprot.orgwikipedia.org Mutations within the MSP domain, such as the P56S mutation linked to Amyotrophic Lateral Sclerosis (ALS), can disrupt FFAT motif binding and lead to protein aggregation, highlighting the domain's significance for proper VAPB function and cellular homeostasis. uniprot.orgwikipedia.orgwikipedia.orguni-freiburg.de

C-terminal Transmembrane Domain and ER Anchoring

VAPB is characterized as a C-tail-anchored, or type II, ER membrane protein. frontiersin.orgtcdb.org This topology means that the protein is inserted into the ER membrane via a hydrophobic transmembrane domain (TMD) located at its C-terminus, with the bulk of the protein, including the N-terminal major sperm protein (MSP) domain and the central coiled-coil domain, facing the cytoplasm. frontiersin.orgnih.govfrontiersin.orgnih.govkobe-u.ac.jpnih.govportlandpress.com This C-terminal TMD is essential for the proper localization and anchoring of VAPB to the ER membrane. frontiersin.orgnih.gov Studies have also indicated that the TMD may be important for the homo- and hetero-oligomerization of VAPA and VAPB. mdpi.com VAPB is efficiently inserted into the ER membrane post-translationally. frontiersin.org

FFAT Motif Binding Interface and its Structural Basis

A key functional aspect of VAPB is its ability to interact with a diverse range of cytoplasmic proteins through its N-terminal MSP domain. frontiersin.orgnih.govfrontiersin.org A major class of these interacting proteins contains a motif known as the FFAT motif, standing for "two phenylalanines in an acidic tract". frontiersin.orgnih.govresearchgate.netgoettingen-research-online.deucl.ac.uk This motif serves as a targeting signal responsible for localizing proteins to the cytosolic surface of the ER and, in some cases, the nuclear membrane. goettingen-research-online.deucsf.edu

The interaction between the VAP MSP domain and the FFAT motif provides a common mechanism for recruiting proteins to the ER membrane. exeter.ac.uk Structurally, the FFAT motif binds to a highly conserved, electro-positive surface on the VAP MSP domain. goettingen-research-online.deucl.ac.ukucsf.edu The core consensus sequence of a conventional FFAT motif is typically EFFDAxE, where 'x' can be any amino acid, flanked by acidic residues. frontiersin.orggoettingen-research-online.deucl.ac.uk Specific residues within the MSP domain, such as K87 and M89 in VAPB, are important for FFAT binding. goettingen-research-online.de Crystal structures of VAPA MSP domain in complex with FFAT motifs have revealed the structural basis of this interaction, showing the FFAT motif binding to a positive charged surface. mdpi.comgoettingen-research-online.deucsf.edu The binding affinity is typically in the micromolar range. ucl.ac.uk

The interaction between VAP and the FFAT motif is not strictly sequence-specific, and variations exist, including phospho-FFAT motifs and FFNT (two phenylalanines in a neutral tract) motifs that bind to other VAP family proteins like MOSPD1 and MOSPD3. frontiersin.orggoettingen-research-online.de The FFAT-VAP binding can also be modulated by phosphorylation of residues within the FFAT motif. frontiersin.orggoettingen-research-online.deexeter.ac.uk

Subcellular Localization and Membrane Contact Site Dynamics

VAPB is predominantly localized to the endoplasmic reticulum membrane. frontiersin.orgnih.govfrontiersin.orgkobe-u.ac.jpuniprot.orguniprot.org As an ER-resident protein, VAPB plays a critical role in establishing and maintaining membrane contact sites (MCSs). nih.govnih.govfrontiersin.orgneurology.orgresearchgate.netresearchgate.netnih.govportlandpress.comgoettingen-research-online.defrontiersin.orgfrontiersin.orgbiologists.comresearchgate.netresearchgate.net MCSs are dynamic regions where the membranes of two organelles come into close apposition, typically within 10-30 nm, facilitating the non-vesicular transfer of lipids, ions, and signaling molecules. nih.govfrontiersin.orgneurology.orgfrontiersin.orgresearchgate.netresearchgate.net

Endoplasmic Reticulum (ER) Residence and Topology

VAPB is an integral membrane protein anchored in the ER membrane by its C-terminal transmembrane domain. frontiersin.orgnih.govfrontiersin.orgnih.govkobe-u.ac.jpnih.govportlandpress.com Its N-terminal MSP domain and coiled-coil domain face the cytoplasm. frontiersin.orgnih.govfrontiersin.orgnih.gov This tail-anchored topology is crucial for its function as a tethering protein at the cytosolic face of the ER, where it can interact with proteins on the surface of other organelles. frontiersin.orgnih.govucsf.edu While primarily an ER protein, VAPB has also been detected at other locations, including the Golgi apparatus, plasma membrane, and synaptic regions in neurons. uniprot.org Interestingly, studies suggest a mechanism for the secretion of the VAPB MSP domain involving transport to the plasma membrane and topological inversion, exposing the MSP domain extracellularly for cleavage. mdpi.comresearchgate.netrepec.orgresearchgate.net

Role in ER-Organelle Membrane Contact Site Formation and Maintenance

VAP proteins, including VAPB, are considered key tethering proteins at MCSs, mediating physical connections between the ER and virtually all other cellular organelles. frontiersin.orgnih.govnih.govfrontiersin.orgneurology.orgresearchgate.netresearchgate.nettcdb.orgnih.govportlandpress.comfrontiersin.orgfrontiersin.orgbiologists.comresearchgate.net They function as adaptor proteins, recruiting a wide array of interacting partners to the ER surface, thereby facilitating interorganelle communication and the execution of various cellular functions at these contact sites. nih.govkobe-u.ac.jp The formation and maintenance of these contacts are crucial for processes such as lipid transfer, calcium homeostasis, organelle positioning, and dynamics. nih.govneurology.orgfrontiersin.org Depletion of VAP proteins can lead to a decrease in MCSs between the ER and various organelles. portlandpress.com

Specific Membrane Contact Sites: ER-Mitochondria, ER-Golgi, ER-Peroxisome, ER-Plasma Membrane

VAPB is involved in the formation and regulation of MCSs with multiple organelles:

ER-Mitochondria: VAPB interacts with proteins on the outer mitochondrial membrane, notably Protein Tyrosine Phosphatase-Interacting Protein 51 (PTPIP51), to form tethers at ER-mitochondria contact sites (ERMCSs), also known as Mitochondria-Associated Membranes (MAMs). frontiersin.orgnih.govneurology.orgresearchgate.netnih.govportlandpress.comfrontiersin.orgbiologists.comresearchgate.netresearchgate.netlife-science-alliance.orgpnas.org This interaction is critical for regulating calcium homeostasis, mitochondrial dynamics, and autophagy. nih.govneurology.orgnih.govfrontiersin.orgbiologists.com The VAPB-PTPIP51 tether is dynamic and can be altered in response to synaptic activity. researchgate.net Studies have shown that VAPB molecules rapidly enter and leave ERMCSs, while the contact sites themselves are more stable. researchgate.netresearchgate.net

ER-Golgi: VAPB participates in ER-Golgi MCSs, playing a role in lipid transfer and membrane trafficking. frontiersin.orgnih.govnih.govportlandpress.comgoettingen-research-online.defrontiersin.org Interactions with lipid transfer proteins such as CERT (Ceramide Transfer Protein) and OSBP (Oxysterol Binding Protein) at these sites facilitate the non-vesicular transport of lipids like ceramide and cholesterol between the ER and Golgi. frontiersin.orgnih.govnih.govportlandpress.comgoettingen-research-online.de VAPB-mediated ER-Golgi contacts are also important for maintaining PI4P homeostasis at the Golgi. nih.govportlandpress.com

ER-Peroxisome: VAPB interacts with the peroxisomal membrane protein ACBD5 (Acyl-CoA Binding Domain containing 5) via an FFAT motif in ACBD5, forming tethers at ER-peroxisome contact sites. frontiersin.orgnih.govportlandpress.comexeter.ac.ukfrontiersin.orgplos.org These contacts are involved in lipid metabolism, including the synthesis of plasmalogens and the transfer of plasmalogen precursors and cholesterol. frontiersin.orgexeter.ac.ukfrontiersin.org The ACBD5-VAPB interaction is regulated by phosphorylation. frontiersin.orgexeter.ac.uk ER-peroxisome contacts have also been implicated in peroxisome motility and positioning. frontiersin.orgplos.org

ER-Plasma Membrane: VAPB contributes to the formation of ER-plasma membrane (ER-PM) contact sites. frontiersin.orgnih.govfrontiersin.orgneurology.orgportlandpress.com At these sites, VAPB interacts with various PM-localized proteins, including voltage-gated potassium channels like Kv2.1/Kv2.2 and lipid transfer proteins like ORP3. frontiersin.orgnih.govfrontiersin.orgneurology.org These interactions are important for regulating lipid homeostasis, ion dynamics (particularly calcium and potassium), and the clustering of ion channels at the plasma membrane. frontiersin.orgnih.govfrontiersin.orgneurology.org

Molecular Mechanisms of Eukaryotic VAPB Function

VAPB exerts its diverse cellular functions through intricate molecular mechanisms, primarily involving protein-protein interactions and the formation of membrane contact sites (MCS) between the ER and other organelles.

Interaction with FFAT Motif-Containing Proteins and Ligand Recruitment

A key mechanism by which VAPB functions is through its interaction with proteins containing a "two phenylalanines in an acidic tract" (FFAT) motif. wikipedia.orgnih.gov The N-terminal major sperm protein (MSP) domain of VAPB is responsible for binding to these FFAT motifs. nih.govnih.gov FFAT motifs are short linear peptide sequences, typically with a consensus core sequence preceded by an acidic flanking region, although variations exist. nih.gov

VAPB's interaction with FFAT motif-containing proteins facilitates the recruitment of these proteins to the ER membrane. nih.gov This recruitment is crucial for establishing and maintaining membrane contact sites between the ER and various other organelles, including the Golgi, mitochondria, peroxisomes, and lysosomes. nih.govfrontiersin.orgbiologists.com These contact sites serve as platforms for the non-vesicular transfer of lipids and ions, as well as for coordinating various cellular processes. nih.govfrontiersin.org

Specific examples of FFAT motif-containing proteins that interact with VAPB include:

Oxysterol binding protein (OSBP), involved in cholesterol and phosphatidylinositol-4-phosphate (B1241899) (PI4P) exchange at ER-Golgi contact sites. nih.govtandfonline.comnih.gov

COL4A3BP/CERT (Ceramide transfer protein), which facilitates ceramide transfer from the ER to the Golgi. nih.govtandfonline.com

PTPIP51 (Protein Tyrosine Phosphatase-Interacting Protein 51), an outer mitochondrial membrane protein that interacts with VAPB to tether the ER and mitochondria. frontiersin.orgcapes.gov.brnih.gov The interaction with PTPIP51's FFAT motif can be regulated by phosphorylation. frontiersin.orgrupress.org

ACBD5 (Acyl-CoA-binding domain protein 5), which tethers peroxisomes to the ER via interaction with VAPB. frontiersin.orgrupress.org This interaction is also regulated by phosphorylation of the FFAT-like motif. rupress.org

SCRN1 (Secernin-1), which interacts with VAPB at the ER membrane via a FFAT-like motif and is involved in calcium homeostasis and synaptic vesicle cycling. oup.com The ADP-ribosylation of VAPB at Arg50 by hARTC1 can enhance its interaction with SCRN1. oup.comresearchgate.net

MIGA2, whose interaction with VAPB via a phosphorylated FFAT motif enhances lipid transport. rcsb.org

The binding affinity between VAPB and FFAT motifs can be modulated by post-translational modifications, such as phosphorylation of residues within or flanking the FFAT motif. frontiersin.orgrupress.org This dynamic regulation of VAPB-FFAT interactions allows for fine-tuning of membrane contact site formation and the recruitment of specific ligands, thereby controlling downstream cellular functions.

Regulation of Inter-Organelle Lipid Transfer and Homeostasis

VAPB plays a significant role in regulating lipid transfer and maintaining lipid homeostasis between organelles, primarily through its function at membrane contact sites. The ER is a major site of lipid synthesis, and VAPB-mediated MCS facilitate the non-vesicular transfer of various lipid species to other organelles that lack the full complement of synthesis machinery. nih.gov

By interacting with lipid transfer proteins (LTPs) containing FFAT motifs, such as OSBP and CERT, VAPB acts as a docking site at ER contact sites, enabling the efficient exchange of lipids. nih.govtandfonline.comnih.gov For instance, the VAPB-OSBP interaction at ER-Golgi MCS is critical for the counter-current exchange of cholesterol and PI4P, which is essential for maintaining the lipid composition and identity of these organelles. tandfonline.comnih.gov Similarly, VAPB facilitates ceramide transport from the ER to the Golgi via CERT. nih.govtandfonline.com

Disruption of VAPB function or its interaction with FFAT motif-containing LTPs can lead to aberrant lipid accumulation and dysregulation of lipid homeostasis in various organelles. nih.govtandfonline.comnih.gov For example, loss of VAPs can elevate PI4P levels in the Golgi, leading to downstream effects on endosomal and lysosomal compartments. tandfonline.com The interaction between VAPB and ORP1L at ER-CCV (Coxiella-containing vacuole) membrane contact sites facilitates cholesterol transport from the CCV to the ER. portlandpress.com

The role of VAPB in lipid transfer is not limited to the Golgi. Its interaction with PTPIP51 at ER-mitochondria contact sites is implicated in the transfer of phosphatidic acid (PA) from the ER to mitochondria, which is required for cardiolipin (B10847521) synthesis in the inner mitochondrial membrane. frontiersin.org

Modulation of Cellular Calcium Homeostasis and Signaling

VAPB is a critical regulator of cellular calcium homeostasis and signaling, particularly at ER-mitochondria membrane contact sites (MAMs). Both the ER and mitochondria are major intracellular calcium stores, and efficient calcium exchange between these organelles occurs at MAMs. capes.gov.brnih.gov

VAPB, as an integral ER protein present at MAMs, interacts with the outer mitochondrial membrane protein PTPIP51 to form tethers that physically link the two organelles. frontiersin.orgcapes.gov.brnih.gov This tethering function is essential for mediating the delivery of calcium from ER stores to mitochondria. frontiersin.orgnih.govnih.govkcl.ac.uktandfonline.com Studies have shown that depletion of either VAPB or PTPIP51 perturbs the uptake of calcium by mitochondria following its release from the ER, highlighting the importance of this interaction in calcium handling. capes.gov.brnih.gov

The VAPB-PTPIP51-regulated calcium delivery at MAMs has downstream effects on various cellular processes, including autophagy and synaptic activity. frontiersin.org The ALS-associated VAPB P56S mutation can alter its binding to PTPIP51 and affect mitochondrial calcium uptake. capes.gov.brnih.gov Furthermore, VAPB's interaction with SCRN1 also contributes to the regulation of calcium homeostasis. oup.com ADP-ribosylation of VAPB by hARTC1 at Arg50 has been shown to regulate intracellular calcium homeostasis. oup.comresearchgate.net

Disruptions in VAPB-mediated calcium homeostasis have been implicated in the pathogenesis of neurodegenerative diseases like ALS, where damage to ER, mitochondria, and calcium homeostasis are observed. capes.gov.brnih.govoup.com

Involvement in ER Stress Response and Unfolded Protein Response (UPR)

VAPB is involved in the ER stress response and the activation of the Unfolded Protein Response (UPR), a cellular pathway aimed at restoring ER homeostasis in the face of accumulated misfolded proteins. nih.gov

Overexpression of both wild-type and mutant VAPB can elicit an ER stress response. plos.org VAPB has been shown to interact with and modulate the activity of ATF6, one of the key transducers of the UPR. nih.govoup.com Overexpression of VAPB can attenuate the activity of an ATF6/XBP1 regulated promoter, suggesting an inhibitory effect on ATF6-dependent transcription. oup.com The disease-associated VAPB P56S mutant may have an enhanced inhibitory activity towards ATF6-dependent transcription. oup.com

VAPB is also involved in the activation of the IRE1/XBP1 pathway, another branch of the UPR. nih.gov Knockdown of VAPB has been shown to inhibit this pathway, indicating VAPB's role in UPR activation in response to ER stress. nih.gov

ER stress and aberrant protein homeostasis are hallmarks of neurodegenerative diseases, and the involvement of VAPB in these pathways suggests a potential contribution to disease pathogenesis. nih.govplos.orgoup.com The accumulation of ubiquitinated proteins and the induction of ER stress and autophagic response have been observed in VAPB knock-in mouse models before the onset of motor defects. oup.com

Regulation of Autophagy Pathways

VAPB plays a regulatory role in autophagy, a cellular process involving the degradation and recycling of damaged organelles and protein aggregates. tandfonline.comnih.govkcl.ac.uktandfonline.comscienceopen.com

The VAPB-PTPIP51 tethering complex at ER-mitochondria contact sites has been shown to regulate autophagy. nih.govkcl.ac.uktandfonline.comresearchgate.net The "tethering force" mediated by this complex influences the rate of autophagosome formation, particularly during non-starvation-induced autophagy. tandfonline.comfrontiersin.org Overexpression of VAPB or PTPIP51, which tightens ER-mitochondria contacts, impairs autophagosome formation. nih.govkcl.ac.uktandfonline.com Conversely, siRNA-mediated loss of VAPB or PTPIP51, which loosens these contacts, stimulates autophagosome formation. nih.govkcl.ac.uktandfonline.com This regulation is linked to the VAPB-PTPIP51 complex's role in mediating calcium delivery to mitochondria from ER stores. nih.govkcl.ac.uktandfonline.com

VAPs also interact directly with multiple autophagy-related (ATG) proteins, including FIP200 and ULK1, through their FFAT motifs. researchgate.netnih.gov These interactions contribute to the formation of ER/isolation membrane (IM) contacts, which are crucial for autophagosome biogenesis. researchgate.netfrontiersin.orgnih.gov VAPs are recruited to autophagosome formation sites on the ER and stabilize the ULK1/FIP200 complex. researchgate.netnih.gov

Loss of VAPs can lead to the accumulation of autophagic vesicles and impair lysosomal degradation. tandfonline.com Knockdown of VAPB has been shown to increase autophagic flux and promote the degradation of autophagy substrates. scienceopen.com The ALS-associated VAPB P56S mutation can reduce the interaction between VAPB and ULK1/FIP200, impairing autophagy at an early step. researchgate.netnih.gov

Role in Membrane Trafficking and Secretory Pathway

VAPB is involved in membrane trafficking and the secretory pathway, influencing the transport of proteins and lipids between organelles. embopress.orgnih.govnih.gov

VAPB is an integral ER membrane protein, and its function is linked to ER-to-Golgi transport. embopress.orgnih.gov Studies have shown that disruption of VAPB can affect ER-to-Golgi transport and anterograde trafficking. embopress.orgnih.gov VAPB interacts with proteins involved in these processes, such as YIF1A (Yip1-interacting factor homologue A), an ER-Golgi recycling protein. embopress.orgnih.gov VAPB can influence the distribution and recycling of YIF1A between the ER and ER-Golgi intermediate compartments (ERGICs). embopress.orgnih.gov The interaction between VAPB and YIF1A, which occurs via their transmembrane regions, is important for early secretory events and membrane delivery, particularly in neurons for dendrite growth. embopress.orgnih.gov

While some studies suggest that overexpression of mutant VAPB can interfere with secretory pathway transport, others indicate that cells can maintain secretory pathway function even in the presence of VAPB inclusions. plos.org The precise mechanisms by which VAPB regulates membrane trafficking are still being elucidated, but its role in forming membrane contact sites and interacting with trafficking-related proteins is central to this function. embopress.orgnih.govmdpi.com

VAPB itself can undergo topological inversion at the plasma membrane, exposing its N-terminal MSP domain extracellularly, suggesting a role in signaling beyond intracellular membrane dynamics. mdpi.comresearchgate.net This externalized MSP domain can be cleaved, potentially acting as a signaling ligand. researchgate.net

Here is a summary table of key VAPB interactions and their associated cellular functions:

Interacting Protein/MotifVAPB Interaction DomainAssociated Cellular Function(s)
FFAT motif-containing proteins (general)MSP domainRecruitment to ER, Membrane Contact Site formation
OSBPMSP domainLipid transfer (Cholesterol/PI4P exchange) at ER-Golgi MCS
CERTMSP domainLipid transfer (Ceramide) from ER to Golgi
PTPIP51MSP domainER-Mitochondria tethering, Calcium Homeostasis, Autophagy
ACBD5MSP domainPeroxisome-ER tethering
SCRN1FFAT-like motifCalcium Homeostasis, Synaptic Vesicle Cycling
MIGA2Phospho-FFAT motifLipid Transport
ATF6Not specifiedER Stress Response, UPR modulation
FIP200FFAT motifAutophagosome biogenesis, ER/IM contact formation
ULK1FFAT motifAutophagosome biogenesis, ER/IM contact formation
YIF1ATransmembrane domainsER-Golgi recycling, Membrane Trafficking, Dendrite Growth
hARTC1Arg50 (ADP-ribosylation site)Regulation of Calcium Homeostasis

Engagement with Protein Quality Control and Degradation (e.g., Proteasome)

Cellular homeostasis is critically dependent on robust protein quality control systems that manage protein synthesis, folding, and degradation. plos.orgnih.gov The ubiquitin-proteasome system (UPS) is a primary pathway for degrading short-lived and misfolded proteins in the cytoplasm. plos.orgnih.govebi.ac.uk Proteins targeted for degradation by the proteasome are typically marked by ubiquitination. plos.orgelifesciences.org

Studies have indicated that overexpression of both wild-type and mutated human VAPB can lead to the abnormal accumulation of ubiquitin and ubiquitin-like protein conjugates. plos.org This suggests a potential compromise of the protein clearance machinery. plos.org Furthermore, both wild-type and mutated VAPB have been found to associate with the 20S proteasome. plos.org This association, coupled with the observation that the proteasome accumulates at the ER with wild-type VAPB or within mutant VAPB aggregates, suggests that the trapping of the proteasome could be an inhibitory mechanism contributing to disturbed UPS activity. plos.org This disturbance, potentially occurring through ER stress and proteasome sequestration, may contribute to the aberrant protein homeostasis observed in VAPB-associated motor neuron disease. plos.org

Interaction with Transcription Factors (e.g., ATF6)

VAPB interacts with the ER-localized transcription factor ATF6 (Activating Transcription Factor 6). nih.govfrontiersin.orgresearchgate.netoup.com ATF6 is a key component of the unfolded protein response (UPR), an adaptive system activated during ER stress to restore proteostasis. frontiersin.orgelifesciences.orgbiorxiv.org Upon accumulation of unfolded proteins in the ER lumen, ATF6 translocates to the Golgi and is processed, releasing its transcriptionally active domain to enter the nucleus and activate genes involved in the UPR, including those encoding chaperones. oup.comelifesciences.orgnih.gov

Both VAPA and VAPB are capable of interacting with ATF6. researchgate.netoup.com Overexpression of VAPB or the ALS-associated mutant VAPB P56S has been shown to attenuate the activity of ATF6-regulated transcription. nih.govresearchgate.netoup.com The mutant VAPB P56S appears to be a more potent inhibitor of ATF6 activity compared to wild-type VAPB. nih.govoup.com This interaction between VAP proteins and ATF6 may represent a previously uncharacterized regulatory pathway for ER homeostatic and stress response systems. nih.govoup.com Mis-regulation of these systems could contribute to the pathological mechanisms of degenerative motor neuron disease associated with the VAPB P56S mutation. nih.govoup.com

Roles in Cellular Physiology and Disease Pathology (Mechanism-Focused)

VAPB plays diverse roles in cellular physiology, and its dysfunction is implicated in the pathology of certain diseases, particularly neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS).

Impact on Neurite Extension and Neuronal Function

VAPB is important for the neurite extension of motor neurons. frontiersin.orgfrontiersin.orgnih.govresearchgate.net This function may be mediated, in part, through its interaction with proteins like protrudin, an ER membrane protein that binds the microtubule motor kinesin. frontiersin.orgfrontiersin.orgnih.gov While VAPA binds protrudin more strongly and is required for its function in promoting neurite elongation, VAPB's interaction also contributes. nih.gov

VAPB also influences other aspects of neuronal function. For instance, the ALS-linked VAPB P56S mutation has been shown to lead to a loss of HCN channel activity, which is crucial for neuronal and cardiac pacemaker currents. frontiersin.org Furthermore, VAPB is involved in the regulation of calcium homeostasis, which is critical for neuronal signaling. uniprot.org VAP depletion in cultured hippocampal neurons has been shown to disrupt the recycling of YIF1A, a protein that facilitates secretory transport from the ER to the Golgi in neurons, leading to delayed transport of membrane vesicles into neurites and reduced dendrite extension and axon growth. nih.gov

Molecular Pathogenesis of Amyotrophic Lateral Sclerosis (ALS8) Linked to VAPB Mutations (e.g., P56S)

Amyotrophic Lateral Sclerosis type 8 (ALS8) is a rare, dominantly inherited form of ALS caused by mutations in the VAPB gene, most notably a missense mutation resulting in a proline to serine substitution at codon 56 (P56S). frontiersin.orgnih.govnih.govresearchgate.netlife-science-alliance.orgnih.govjneurosci.orgresearchgate.netoup.commdpi.commdpi.comjneurosci.org This mutation is located within the conserved MSP domain of VAPB. nih.govlife-science-alliance.org ALS8 patients can present with a heterogeneous phenotype, including typical ALS, atypical ALS, and late-onset spinal muscular atrophy. frontiersin.org

The VAPB P56S mutation renders the protein prone to misfolding and aggregation. frontiersin.orglife-science-alliance.orgnih.govjneurosci.orgresearchgate.netmdpi.comnih.gov This is thought to be due to instability in the MSP domain caused by the mutation. frontiersin.org Overexpression of VAPB P56S induces the formation of insoluble cytosolic aggregates in both neuronal and non-neuronal cells, as observed in cell cultures and transgenic animal models. frontiersin.orgjneurosci.org These aggregates can correspond to altered ER structures. life-science-alliance.org

The aggregation-prone VAPB P56S can recruit wild-type VAPB and, to a lesser extent, VAPA into these aggregates. frontiersin.orgjneurosci.org This sequestration of wild-type protein is one proposed mechanism contributing to the pathogenesis of ALS8. life-science-alliance.orgjneurosci.orgnih.gov Protein misfolding and aggregation are prominent features of ALS, although their precise relationship to disease pathogenesis is still being investigated. mdpi.com

Different mechanisms have been proposed to explain the dominant inheritance observed in ALS8, including toxic gain-of-function, loss-of-function, and haploinsufficiency. researchgate.netlife-science-alliance.orgresearchgate.net While the formation of aggregates by mutant VAPB initially suggested a toxic gain-of-function, evidence also supports a role for loss-of-function and haploinsufficiency. nih.govresearchgate.netlife-science-alliance.orgnih.govresearchgate.netoup.com

The P56S mutation results in a protein that is aggregation-prone, non-functional, and unstable. nih.govnih.gov The sequestration of wild-type VAPB into aggregates by the mutant protein can lead to a loss of normal VAP function through a dominant-negative effect. life-science-alliance.orgjneurosci.orgnih.gov Additionally, the sequestration of functionally important VAPB interactors into these aggregates can contribute to cellular dysfunction. life-science-alliance.org

Another proposed mechanism is haploinsufficiency, where the expression from the single wild-type allele is insufficient to maintain normal VAPB function. nih.govresearchgate.netlife-science-alliance.orgnih.gov Supporting this, partial depletion of wild-type VAPB, even without the mutant protein, has been shown to affect cellular processes such as phosphatidylinositol-4-phosphate levels and reduce neurite extension in motoneuron-like cells. researchgate.netlife-science-alliance.org Reduced VAPB protein levels have also been reported in ALS8 patient-derived motor neurons and in cellular and transgenic animal models. researchgate.netlife-science-alliance.org These findings suggest that neurons may require the full complement of VAPB for proper function, and a reduction in functional VAPB levels due to the P56S mutation contributes significantly to the disease pathology. researchgate.netlife-science-alliance.org

Disruption of ER-Mitochondria Contact Sites and Calcium Dysregulation in Disease Models

ER-mitochondria contact sites (ER-MCS) are crucial for various cellular functions, including lipid transfer and metabolism, modulation of calcium fluxes and homeostasis, and the formation of dynamic H2O2 nanodomains. biorxiv.org VAPB, as an integral ER protein, interacts with the outer mitochondrial membrane protein PTPIP51, forming a tether that regulates these ER-mitochondria contacts. nih.govnih.govfrontiersin.orgbiologists.com This interaction is vital for the efficient transfer of calcium ions from the ER to the mitochondria, a process mediated by the IP3 receptor (IP3R) on the ER and the voltage-dependent anion selective channel (VDAC) on the outer mitochondrial membrane, often coupled by the chaperone protein grp75. nih.govbiologists.com

Dysregulation of ER-mitochondria contact sites and subsequent calcium dysregulation are implicated in various diseases, particularly neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS). biorxiv.orgnih.govmdpi.com Mutations in VAPB, such as the P56S substitution linked to ALS type 8 (ALS8), can alter the interaction with PTPIP51 and affect calcium uptake by mitochondria following release from ER stores. nih.govnih.gov Both abnormal increases and decreases in ER-mitochondria contacts can be detrimental. biorxiv.org For instance, increased connectivity, observed in some Alzheimer's disease models, can lead to mitochondrial calcium overload, potentially triggering the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death. biorxiv.orgmdpi.com

Genetic alterations in VAPB and PTPIP51 are linked to changes in calcium homeostasis between the ER and mitochondria. mdpi.com This imbalance can affect various metabolic processes and has been reported in ALS. mdpi.com The PTPIP51-VAPB interaction also plays a role in modulating autophagosome formation and synaptic activity through its regulation of calcium delivery. frontiersin.org Beyond ALS8, VAPB-mediated ER-mitochondria contact sites are considered relevant to other forms of ALS, as evidenced by the impact of ALS-linked proteins like TDP43 and FUS on the VAPB-PTPIP51 tether. nih.gov

Altered ER Homeostasis and Stress Signaling

VAPB interacts directly with components of ER homeostatic and stress signaling systems, suggesting its role in previously unidentified regulatory pathways. oup.com The misfunction of such systems may contribute to the pathological mechanisms of degenerative motor neuron disease. oup.com Both VAPA and VAPB are capable of interacting with the ER stress-regulated transcription factor ATF6. oup.com Overexpression of VAPB or the ALS-associated mutant VAPBP56S can attenuate the activity of ATF6-regulated transcription. oup.com VAPB appears to have an inhibitory effect on ATF6-dependent transcription, with the VAPBP56S mutant showing enhanced inhibitory activity compared to the wild-type protein. oup.com This interaction between VAP proteins and ATF6 may represent a novel mechanism of ER homeostatic and stress response regulation. oup.com

ER stress, caused by factors such as the accumulation of misfolded proteins or impairment of phospholipid biosynthesis, is linked to the pathogenesis of ALS. nih.govmdpi.com While VAPB has been implicated in abnormal unfolded protein response (UPR), the exact mechanisms remain unclear. nih.gov

Exploitation by Pathogens (Viruses and Intracellular Bacteria) to Modulate Host Cellular Processes

VAP proteins are exploited by various viruses and intracellular bacteria to facilitate their replication. nih.gov Some pathogens utilize VAPB by mimicking the FFAT motif, a sequence that allows interaction with the VAP MSP domain, while others interact with VAPB or its binding partners through different mechanisms. nih.govpnas.org This exploitation allows pathogens increased access to host resources, likely due to VAPB's multifunctionality as an access point to the ER membrane and its diverse interaction partners involved in numerous cellular processes. nih.gov

Pathogens can hijack VAPs and their binding partners to induce the formation of membrane contact sites between the host ER and pathogen-containing compartments, and to recruit host proteins to these sites to support replication. nih.govresearchgate.net For example, Chlamydia trachomatis expresses the effector protein IncV, which contains eukaryotic FFAT motifs that recruit the ER-resident protein VAPB to the inclusion membrane, establishing ER-inclusion membrane contact sites. pnas.orgresearchgate.net This interaction, along with the recruitment of lipid transfer proteins like CERT and sphingomyelin (B164518) synthases, creates a localized sphingomyelin biosynthetic factory crucial for bacterial replication. researchgate.net

Viruses also exploit VAPB. Noroviruses, for instance, co-opt VAPA and VAPB for replication via a FFAT-motif mimic in their nonstructural protein NS1-2. string-db.org Herpes simplex virus type-1 (HSV-1) requires VAPB for nuclear egress, although the precise role is still being investigated. researchgate.net Human papillomavirus 16 (HPV-16) also utilizes VAPB for its nuclear entry pathway, specifically for endosome-to-Golgi viral protein delivery, which is essential for the formation of endosomal tubules induced upon infection. researchgate.net

Pseudomonas aeruginosa exploits VAPB's mitochondrial tethering function during infection. researchgate.net This bacterium induces increased expression of VAPB and PTPIP51 in cystic fibrosis bronchial cells, leading to an increase in mitochondria-ER contacts, impairment of autophagy, and subsequent inflammation and disease progression. nih.govresearchgate.net

Post-Translational Modifications of Eukaryotic VAPB

Phosphorylation and its Regulatory Impact

Phosphorylation is a key post-translational modification that can regulate the interaction between VAPB and its binding partners. frontiersin.orgrupress.org Phosphorylation of serine/threonine residues within or flanking the FFAT motif of VAPB-interacting proteins can modulate their binding affinity to the VAPB MSP domain. frontiersin.orgrupress.org

Research has revealed different ways phosphorylation regulates FFAT-VAP interaction:

  • Phosphorylation of residues in the acidic tract can enhance the interaction, potentially serving as a fine-tuning mechanism. frontiersin.orgrupress.org
  • Phosphorylation of serine/threonine at position 4 within the FFAT core can act as a switch, being critical for VAP binding and defining a "Phospho-FFAT motif". frontiersin.orgrupress.org
  • Conversely, phosphorylation of serine/threonine at position 5 can also act as a switch, but in this case, the phosphorylated FFAT motif is unable to interact with VAPB. frontiersin.orgrupress.org
  • Studies on the interaction between PTPIP51 and VAPB suggest that while their in vitro affinity might be low, phosphorylation of the acidic tract and the FFAT core of PTPIP51 could strengthen this interaction in vivo. frontiersin.org Glycogen synthase kinase-3 beta (GSK3β) has been shown to regulate the interaction between ACBD5 and VAPB, which mediates peroxisome-ER contacts, through phosphorylation. rupress.org GSK3β also regulates the PTPIP51-VAPB interaction and mitochondria-ER associations, linking this regulatory mechanism to proteins associated with ALS and frontotemporal dementia, such as TDP-43 and FUS. rupress.org

    In the context of bacterial toxin-antitoxin systems, specifically in Mycobacterium tuberculosis, phosphorylation of VapB antitoxins has been shown to affect their interaction with cognate VapC toxins and with promoter DNA. nih.govnih.govbiorxiv.org Phosphomimetic substitutions in VapB decreased its interaction with VapC and interfered with its binding to the promoter region, suggesting that VapB phosphorylation can regulate VapC toxin activity. nih.govnih.govbiorxiv.org

    Methodological Approaches in Eukaryotic VAPB Research

    Research into eukaryotic VAPB utilizes a variety of methodological approaches to understand its functions, interactions, and role in disease. These approaches span molecular biology, cell biology, biochemistry, and genetics.

    Common techniques include:

  • Cell Culture and Transfection: Using cultured cell lines (e.g., HeLa, HEK293, NSC34 motor neuron-like cells) to express wild-type or mutant VAPB, study protein localization, aggregation, and cellular effects. nih.govfrontiersin.orgbiologists.complos.org Transient transfection and inducible expression systems (e.g., Tet-Off systems) are employed to control VAPB expression levels and study the dynamics of inclusion formation and clearance. biologists.complos.org
  • Microscopy: Techniques such as fluorescence microscopy and electron microscopy are used to visualize VAPB localization, the formation of VAPB aggregates or inclusions, and the structure of ER and other organelles in the presence of VAPB alterations. biologists.com High-resolution live-cell microscopy and machine-learning algorithms are being implemented to better understand the nanoscale architecture of membrane contact sites involving VAPB. biologists.com
  • Biochemical Assays: These include:
  • Immunoblotting (Western blotting) to detect this compound levels, post-translational modifications (e.g., ubiquitination), and interaction partners. nih.govbiologists.complos.org
  • Immunoprecipitation to isolate VAPB and identify interacting proteins. nih.govnih.gov
  • Subcellular fractionation (e.g., Percoll gradient centrifugation) to isolate specific organelles like MAM and determine VAPB localization. nih.gov
  • Assays to measure calcium homeostasis and flux between the ER and mitochondria. biorxiv.orgnih.gov
  • Assays to assess ER stress and UPR activation. nih.govoup.comnih.gov
  • Proteasome activity assays to evaluate the impact of VAPB expression or mutations on protein degradation. frontiersin.orgplos.orgnih.gov
  • Molecular Biology Techniques:
  • CRISPR/Cas9 gene editing to generate VAPB knockout cell lines and study the effects of VAPB depletion. mdpi.com
  • RNA interference (RNAi), such as siRNA, to reduce VAPB expression or that of interacting proteins. nih.govnih.gov
  • Plasmid construction for expressing wild-type or mutant VAPB, or VAPB-interacting proteins. biologists.complos.org
  • Proteomics and Mass Spectrometry: Used to identify VAPB-interacting proteins through techniques like affinity purification followed by mass spectrometry. nih.govnih.govnih.gov Proteomic mapping techniques, such as proximity biotinylation, can identify proteins in close proximity to VAPB at specific cellular locations like MAM. mdpi.com
  • Genetic Models: Studies in model organisms like Drosophila and mice expressing mutant VAPB are used to investigate the in vivo effects of VAPB mutations on motor function, inclusion formation, and disease progression. frontiersin.orgresearchgate.net
  • In Vitro Binding Assays: Using purified this compound and peptides containing FFAT motifs to study direct protein-protein interactions and the impact of modifications like phosphorylation. frontiersin.org
  • These diverse approaches collectively contribute to a comprehensive understanding of eukaryotic VAPB's multifaceted roles in cellular physiology and pathology.


    Cellular and Animal Models

    Studies on eukaryotic VAPB have utilized a variety of cellular and animal models to elucidate its functions and the implications of its dysfunction, particularly in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis type 8 (ALS8).

    Yeast Models: Homologs of VAPB exist in lower eukaryotes, including Scs2p in Saccharomyces cerevisiae. sdbonline.org Yeast models with deletions of the yeast VAP paralogs, SCS2 and SCS22, complemented with expression of human wild-type or mutant VAPB, have been developed to mimic aspects of ALS8. nih.govlife-science-alliance.orgresearchgate.net These models have demonstrated phenotypes such as ER collapse, formation of inclusion-like structures containing VAPB, and sensitivity to ER stress, mirroring observations in mammalian cells expressing mutant VAPB. nih.govlife-science-alliance.org Inclusion formation in yeast models has been linked to mitochondrial damage and can be attenuated by reducing ER-mitochondrial contacts. life-science-alliance.org

    Drosophila Models: Drosophila melanogaster possesses a single VAP ortholog, VAP33-A. sdbonline.org Drosophila models expressing the ALS8-linked mutant VAPB (corresponding to P56S in humans, P58S in Drosophila) exhibit synaptic defects, neuronal death, the formation of VAP-containing inclusions, and locomotor impairments. researchgate.netbiologists.com These models have been instrumental in genetic screens to identify interactors and modifiers of VAPB function. biologists.com

    Mammalian Cell Lines: Numerous mammalian cell lines, including HEK293T, COS-7, NSC-34, HeLa, AC16, and N2a cells, are widely used to study VAPB. mdpi.comnih.govoup.comnih.govnih.govnih.govlife-science-alliance.orgembopress.orgmolbiolcell.orgmdpi.comresearchgate.net These models allow for investigation of VAPB's subcellular localization, the formation and properties of aggregates formed by mutant VAPB, its interactions with other proteins, its impact on ER morphology, and its role in calcium homeostasis. nih.govnih.govembopress.orgmdpi.comresearchgate.net For instance, expression of mutant VAPB (P56S or T46I) in cell lines leads to the formation of protein aggregates. nih.gov

    Transgenic Animal Models: Transgenic mouse models expressing mutant VAPB have also been generated and show the formation of protein aggregates. frontiersin.org These models allow for the study of VAPB dysfunction in a more complex physiological setting and its impact on neuronal function and survival.

    Proteomic and Interactome Analyses

    Proteomic and interactome analyses have been crucial in identifying the vast network of proteins that interact with VAPB, shedding light on its diverse cellular functions. frontiersin.orgnih.govresearchgate.netmdpi.com

    Approaches: Various high-throughput techniques have been employed to map the VAPB interactome. These include affinity-purification coupled with mass spectrometry (AP-MS), BioID (proximity-dependent biotinylation), and RAPIDS (rapamycin and APEX dependent identification of proteins by SILAC). nih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netthebiogrid.org AP-MS has been used in large-scale studies to identify interacting partners of human proteins, including VAPB, in cell lines like HEK293T. nih.govresearchgate.netthebiogrid.org BioID has helped compare the interactomes of different VAP family members. nih.govresearchgate.net RAPIDS is a refined proximity labeling method that allows for the identification of proteins in close proximity to VAPB in specific subcellular locations, such as the inner nuclear membrane. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

    Key Interactors and Functional Implications: VAPB interacts with a wide array of proteins, many of which contain a "two phenylalanines in an acidic tract" (FFAT) motif that binds to the MSP domain of VAPB. frontiersin.orgresearchgate.net These interactions mediate VAPB's roles in various cellular processes:

    Lipid Transfer: VAPB interacts with numerous lipid transfer proteins (LTPs) such as CERT (STARD11), Nir2, OSBP, ACBD4, and ACBD5, facilitating the non-vesicular transfer of lipids like ceramide and phosphatidylinositol between the ER and other organelles like the Golgi, plasma membrane, and peroxisomes. frontiersin.orgnih.govsdbonline.orgnih.gov

    Calcium Homeostasis: VAPB interacts with proteins like PTPIP51 (RMDN3) at ER-mitochondria contact sites, playing a role in mediating calcium exchange between these organelles. frontiersin.orgnih.govnih.govuniprot.orgnih.gov

    Membrane Trafficking and Organelle Tethering: VAPB acts as a tethering protein at MCSs, interacting with proteins that link the ER to other organelles including mitochondria, peroxisomes, endosomes, and the plasma membrane. frontiersin.orgnih.govresearchgate.netmdpi.com It also interacts with proteins involved in membrane trafficking, such as YIF1A, which is important for ER-to-Golgi transport and membrane delivery into dendrites. embopress.org

    ER Stress Response: VAPB has been shown to interact with and modulate components of the unfolded protein response (UPR), such as ATF6 and IRE1. genecards.orgoup.comuniprot.orgnih.gov

    Autophagy: VAPB interacts with autophagy-related proteins like FIP200 and ULK1. nih.govnih.gov It also interacts with SQSTM1 (Sequestosome 1), an autophagic adapter protein. mdpi.comresearchgate.net

    Nuclear Envelope Function: VAPB localizes to the inner nuclear membrane and interacts with proteins like emerin, TMEM43, and ELYS, suggesting a role in nuclear envelope structure or function. mdpi.comnih.govnih.gov

    Impact of Mutations: The ALS8-linked P56S mutation in VAPB can disrupt interactions with many binding partners. mdpi.comresearchgate.net Proteomic studies have shown that this mutation alters the properties of VAPB-containing ER domains and impairs ER-organelle tethering. researchgate.net Mutant VAPB can also sequester interacting proteins into aggregates, potentially disrupting their normal function. frontiersin.orgembopress.orgmdpi.comresearchgate.net

    Live-Cell Imaging and Microscopy for Organelle Dynamics

    Live-cell imaging and various microscopy techniques are indispensable for visualizing VAPB localization, studying organelle dynamics at MCSs, and observing the formation and characteristics of VAPB aggregates. biorxiv.orgnih.govfrontiersin.org

    Visualization of VAPB and MCSs: Light microscopy, often using fluorescently tagged VAPB and organelle markers, allows for the visualization of VAPB's distribution, predominantly at the ER, and its colocalization with other organelles at contact sites. nih.govfrontiersin.org Electron microscopy (EM), including 3D EM and focused-ion-beam scanning electron microscopy (FIB-SEM), provides higher spatial resolution to examine the ultrastructure of MCSs and the precise localization of VAPB within these sites. biorxiv.orgnih.govfrontiersin.org

    Studying Organelle Dynamics: Live-cell imaging enables the study of the dynamic nature of MCSs and the proteins that reside there. nih.govfrontiersin.org High-speed molecular tracking using single-molecule live-cell fluorescence imaging has revealed that VAPB molecules at ER-mitochondria contact sites are highly dynamic, transiently entering and leaving the sites within seconds. biorxiv.orgnih.govfrontiersin.orgcam.ac.ukresearchgate.net This dynamic behavior suggests a rapid exchange of VAPB at these interfaces.

    Observing Aggregate Formation: Microscopy is used to observe the formation of intracellular aggregates formed by mutant VAPB in cellular and animal models. frontiersin.orgnih.govlife-science-alliance.orgembopress.org Correlative light and electron microscopy (CLEM) has shown that VAPB inclusions in yeast models correspond to paired ER cisternae, similar to observations in mammalian cells. life-science-alliance.org Mutant VAPB expression can also lead to the clustering of other organelles, such as mitochondria and peroxisomes, which colocalize with the aggregates. frontiersin.org

    Impact on Membrane Dynamics: Live-cell imaging can assess the impact of VAPB on membrane trafficking and organelle morphology. Studies have shown that VAPB is required for efficient intracellular membrane trafficking into dendrites and maintaining normal dendritic morphology. embopress.org The ALS-linked mutant VAPB disrupts this process by recruiting proteins like YIF1A to aggregates. embopress.org

    Biochemical Assays for Functional Characterization

    Biochemical assays are employed to characterize the specific functions of VAPB and its interactions with other molecules.

    Lipid Transfer Assays: Given VAPB's role in interacting with LTPs, biochemical assays can measure the transfer of specific lipids (e.g., ceramide, phosphatidylinositol) between membranes in the presence or absence of VAPB or its interacting partners. nih.govsdbonline.org These assays help to confirm and quantify the lipid transfer activity mediated by VAPB-containing complexes.

    Calcium Flux Assays: VAPB is involved in regulating calcium homeostasis and calcium exchange at MCSs, particularly between the ER and mitochondria. frontiersin.orgnih.govnih.govuniprot.orgnih.gov Assays measuring intracellular calcium concentrations or the flux of calcium between organelles using calcium indicators or sensors are used to assess the impact of VAPB expression levels or mutations on calcium dynamics. nih.govnih.gov

    ER Stress and UPR Assays: VAPB influences the UPR, specifically the IRE1 pathway. oup.comnih.gov Biochemical assays can measure the activation of UPR pathways, for example, by monitoring the splicing of XBP1 mRNA using reporter constructs or by assessing the phosphorylation status of key UPR components. nih.gov

    Protein-Protein Interaction Assays: While proteomic approaches identify potential interactors, biochemical assays like co-immunoprecipitation and pull-down assays are used to validate specific protein-protein interactions between VAPB and its binding partners. mdpi.comresearchgate.net

    Membrane Trafficking Assays: Assays such as RUSH (Retention Using Selective Hooks) can be used to track the movement of proteins through the secretory pathway and assess how VAPB depletion or mutation affects the kinetics of membrane trafficking and cargo export from organelles like the TGN. molbiolcell.org

    Bioinformatics and Computational Modeling

    Bioinformatics and computational modeling play a significant role in understanding VAPB's structure, predicting its interactions, and modeling its behavior within cellular networks. mdpi.com

    Q & A

    Q. What is the structural basis of VapB’s interaction with VAPA, and how can this be experimentally validated?

    VapB forms a heterodimer with VAPA, critical for vesicle trafficking and endoplasmic reticulum (ER) function . To validate this interaction, use co-immunoprecipitation (Co-IP) in mammalian cell lines expressing tagged VapB and VAPA proteins. Structural techniques like X-ray crystallography or cryo-EM can resolve binding interfaces. For dynamic interactions, fluorescence resonance energy transfer (FRET) assays are recommended. Note that mutations in the MSP domain (e.g., P56S in ALS8) disrupt secretion and induce ER stress .

    Q. Which experimental models are optimal for studying VapB’s role in vesicle trafficking?

    Drosophila melanogaster is widely used to study VapB’s role in neuromuscular junction (NMJ) modeling and synaptic microtubule regulation due to conserved functional domains . Mammalian cell lines (e.g., HEK293 or HeLa) are suitable for in vitro assays, such as siRNA knockdown followed by vesicle transport analysis using fluorescently labeled cargo (e.g., VAMP1/2). Mycobacterium smegmatis models are employed for bacterial toxin-antitoxin (VapBC) studies .

    Q. How can researchers confirm VapB’s phosphorylation status in response to extracellular stressors?

    Use phosphoproteomic workflows:

    • Treat cells with stressors (e.g., arsenite or kinase inhibitors).
    • Immunoprecipitate VapB and analyze phosphorylation via mass spectrometry.
    • Validate using phospho-specific antibodies in Western blotting. In M. tuberculosis, Ser/Thr protein kinases (STPKs) like PknA regulate VapB phosphorylation, which modulates VapC toxin activity .

    Advanced Research Questions

    Q. How does phosphorylation of VapB affect its ability to regulate VapC toxin activity in bacterial systems?

    Phosphorylation by STPKs (e.g., PknA in M. tuberculosis) alters VapB’s DNA-binding affinity, thereby modulating VapC’s ribonuclease activity . To study this:

    • Generate phosphoablative (Ser→Ala) and phosphomimetic (Ser→Asp/Glu) VapB mutants.
    • Perform Mycobacterial Protein Fragment Complementation (MPFC) assays to assess dimer stability .
    • Measure VapC-mediated RNA cleavage in vitro using purified proteins.

    Q. What experimental strategies resolve contradictions in VapB dimerization studies under phosphorylation?

    While MPFC assays in M. smegmatis show phosphorylation does not disrupt VapB dimerization , conflicting results may arise from species-specific contexts (e.g., human vs. bacterial systems). Address this by:

    • Cross-species comparative studies (e.g., human VapB in bacterial models).
    • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes.
    • Single-molecule fluorescence microscopy to observe dimer dynamics in real time.

    Q. How can researchers model VapB-associated neurodegenerative diseases like ALS8 in vitro?

    • Generate induced pluripotent stem cells (iPSCs) from ALS8 patients with the P56S mutation.
    • Differentiate iPSCs into motor neurons and assess ER stress markers (e.g., BiP/GRP78) and aggregate formation .
    • Use CRISPR/Cas9 to correct the mutation and compare phenotypes.
    • For high-throughput screening, employ FRET-based reporters to monitor MSP domain secretion .

    Q. What mechanisms link VapB overexpression to breast cancer progression via AKT signaling?

    VapB enhances AKT activation by modulating lipid raft formation or ER-mitochondria contact sites. Experimental approaches:

    • Overexpress VapB in mammary epithelial cells and quantify AKT phosphorylation (p-Ser473) via Western blot .
    • Use proximity ligation assays (PLA) to visualize VapB-AKT interactions.
    • Orthotopic tumor allografts in mice with VapB knockdown to assess in vivo tumor growth .

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